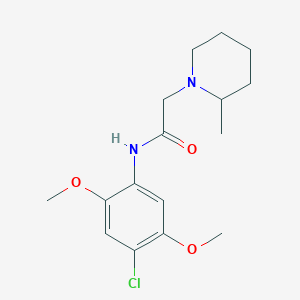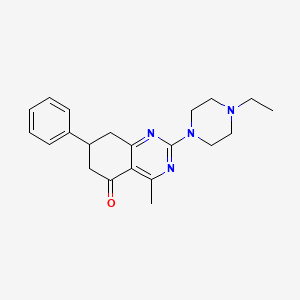
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methyl-1-piperidinyl)acetamide
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methyl-1-piperidinyl)acetamide, commonly known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMA belongs to the class of phenethylamines and is structurally related to the hallucinogenic drug, mescaline. However, CMA does not possess any psychoactive properties and is primarily being investigated for its analgesic and anti-inflammatory effects.
作用机制
The exact mechanism of action of CMA is not fully understood, but it is believed to act as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
CMA has been shown to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, CMA has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related conditions. CMA has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using CMA in lab experiments is its specificity for the COX-2 enzyme. This allows researchers to study the effects of COX-2 inhibition without the confounding effects of other non-specific inhibitors. However, one limitation of using CMA is its relatively low potency compared to other COX-2 inhibitors, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on CMA. One area of interest is its potential use in the treatment of chronic pain conditions, such as neuropathic pain. Additionally, CMA may have applications in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of CMA and its potential side effects.
科学研究应用
CMA has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its analgesic effects. Studies have shown that CMA has a significant analgesic effect in animal models of pain, and it may be useful in the treatment of chronic pain conditions.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-11-6-4-5-7-19(11)10-16(20)18-13-9-14(21-2)12(17)8-15(13)22-3/h8-9,11H,4-7,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUSTJXAQZCWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methylpiperidin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-cyclopropyl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4764321.png)

![N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4764333.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4764336.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4764347.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)-3-phenylpropanamide](/img/structure/B4764358.png)
![2-{5-[4-(benzyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B4764363.png)
![1-benzyl-7,8-dimethoxy-5-(4-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4764368.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4764377.png)
![methyl 2-({[6,8-dimethyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4764390.png)
![2-[(4-chlorophenyl)thio]-N-[2-(cyclohexylthio)ethyl]acetamide](/img/structure/B4764397.png)
![ethyl 1-{4-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4764401.png)
![N~1~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4764410.png)